2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)-
Description
2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- is a heterocyclic compound featuring a benzoxazolethione core (a fused benzene and oxazole ring with a thione group at position 2) and a piperidinylmethyl substituent at position 3.
Properties
CAS No. |
6169-76-2 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C13H16N2OS/c17-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)16-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
RGXKSWQEHRALRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3OC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Structural Analogues in the Benzoxazolethione Family
Key Compounds :
Comparison :
- Substituent Effects: The target compound’s piperidinylmethyl group introduces a bulky, basic substituent compared to alkyl chains (e.g., heptyl or methyl).
- Physicochemical Properties : Alkyl-substituted derivatives (e.g., 5-heptyl) likely exhibit higher lipophilicity, whereas the piperidinylmethyl group balances hydrophilicity and lipophilicity due to its tertiary amine .
- Biological Relevance : Alkyl-substituted benzoxazolethiones are often explored for antimicrobial applications, while piperidinylmethyl derivatives may target neurological or metabolic pathways due to their basicity .
Benzoxazolone Derivatives with Piperidinyl/Piperazino Substituents
Key Compounds :
Comparison :
Benzothiazolethione Analogues
Key Compound :
- 3-(Piperidinomethyl)benzothiazole-2(3H)-thione (CAS 6957-11-5; )
Comparison :
- Core Structure : Replacement of oxygen in benzoxazolethione with sulfur (benzothiazolethione) increases molecular polarizability and thione stability.
- Physicochemical Properties :
- Molecular weight: 264.41 g/mol (benzothiazolethione) vs. ~299 g/mol (estimated for the target compound).
- Melting point: 158°C (benzothiazolethione) vs. data unavailable for the target compound.
- Biological Implications : Benzothiazolethiones are often explored as kinase inhibitors or antimicrobial agents due to sulfur’s electronegativity and metal-binding capacity .
Piperidinylmethyl-Substituted Heterocycles in Other Systems
Key Compounds :
- [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 3-(1-piperidinylmethyl)- (CAS 99027-26-6; )
- Benzenemethanol,3-(1-piperidinylmethyl) ()
Comparison :
- Core Diversity: These compounds feature pyrimidinone or benzenemethanol cores instead of benzoxazolethione.
- Applications: Pyrimidinone derivatives are common in anticancer research, whereas benzenemethanol analogues may serve as intermediates in drug synthesis .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Antiulcer Activity: Piperidinylmethyl-substituted N-phenoxypropylacetamides () demonstrate dual gastric acid antisecretory and cytoprotective effects, suggesting the target compound may share similar mechanisms if tested .
- Anticaspase-3 Potential: Benzoxazolone derivatives with piperazino groups show promise in modulating apoptosis, highlighting the importance of nitrogen positioning in substituents .
- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of benzoxazolethione with a piperidinylmethyl halide, analogous to methods in and .
Biological Activity
2(3H)-Benzoxazolethione, 3-(1-piperidinylmethyl)- (CAS No. 6169-76-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C11H12N2OS
- Molecular Weight : 220.29 g/mol
- IUPAC Name : 3-(1-piperidinylmethyl)-2(3H)-benzoxazolethione
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds, including 2(3H)-Benzoxazolethione, exhibit varying degrees of antimicrobial activity. In a study involving multiple benzoxazole derivatives, it was found that some compounds showed selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.
- Minimum Inhibitory Concentrations (MIC) :
- Bacillus subtilis: MIC values ranged from 32 to 128 µg/mL for active derivatives.
- Candida albicans: MIC values were generally higher, indicating lower efficacy against this fungal strain.
Antifungal Activity
The antifungal properties of benzoxazole derivatives have been noted in various studies. The presence of electron-donating groups on the phenyl ring significantly enhances antifungal activity. For instance, compounds with methoxy or dimethylamino substituents demonstrated improved efficacy against fungal pathogens.
Anticancer Activity
The anticancer potential of 2(3H)-Benzoxazolethione has been investigated through various assays on cancer cell lines. Notably, the compound exhibited cytotoxic effects on several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 25 |
| PC3 (Prostate) | 30 |
These results suggest that while the compound exhibits significant cytotoxicity, further structural modifications may enhance its selectivity and potency against specific cancer types.
The mechanism by which 2(3H)-Benzoxazolethione exerts its biological effects involves interaction with specific molecular targets:
- Protein Interaction : The piperidinylmethyl group may facilitate binding to hydrophobic pockets in proteins, potentially modulating enzyme activities.
- Cell Signaling Pathways : The compound may interfere with cellular signaling pathways involved in proliferation and apoptosis, leading to reduced viability in cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzoxazole derivatives:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
